molecular formula C15H18N4S B13373735 6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373735
M. Wt: 286.4 g/mol
InChI Key: KYJSBKXQKXDYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4S/c1-9(2)7-13-16-17-15-19(13)18-14(20-15)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3

InChI Key

KYJSBKXQKXDYBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CC(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the urease enzyme by occupying its active site, leading to competitive inhibition . This interaction disrupts the enzyme’s function, which is crucial for the survival of certain

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